molecular formula C18H20N4O3S B2916841 4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 899947-21-8

4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide

Cat. No.: B2916841
CAS No.: 899947-21-8
M. Wt: 372.44
InChI Key: SIVHBKMICSJPAY-UHFFFAOYSA-N
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Description

4-(2-(3-(1-Methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide is a synthetic organic compound designed for research purposes, featuring a molecular architecture that combines two pharmacologically significant motifs: a 1-methyl-1H-indole group and a benzenesulfonamide group, linked by a urea-based chain. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with diverse biological activities. Scientific literature indicates that indole derivatives possess a broad spectrum of research applications, including investigations into anticancer, antiviral, anti-inflammatory, antimicrobial, and antioxidant properties . The benzenesulfonamide group is a common feature in compounds that act as enzyme inhibitors. For instance, various sulfonamide derivatives have been explored as inhibitors of enzymes like carbonic anhydrase . The integration of these moieties suggests this compound may have value in exploratory biochemical research, particularly in studies aimed at understanding enzyme inhibition and cellular signaling pathways. Researchers might employ this compound as a building block in chemical synthesis or as a lead structure in the development of novel molecular probes. Please Note: This product is categorized as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-11-10-13-6-8-14(9-7-13)26(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVHBKMICSJPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid is a chemical compound with potential applications in scientific research . The compound features a pyrazole ring with two methyl groups at positions 3 and 5, along with a butanedioic acid moiety.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

  • Medicinal Chemistry It can be used as a building block in the synthesis of pharmaceutical compounds. Pyrazole derivatives have demonstrated effectiveness against bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Materials Science This compound can be used in developing novel materials with specific electronic or optical properties.
  • Biological Studies Due to its structural similarity to biologically active molecules, it is used in the study of enzyme inhibitors and receptor ligands.
  • Industrial Applications It is used in the synthesis of agrochemicals and other industrial chemicals.

Synthesis and Characterization

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid typically involves reacting 3,5-dimethyl-1H-pyrazole with butanedioic acid derivatives through nucleophilic substitution reactions. Spectroscopic methods such as NMR and mass spectrometry are used to characterize the compound, confirming its structure and purity.

Table 1: Characterization Data

MethodResult
NMR (1H)Signals at 1.36 ppm (methyl), 4.07 ppm (CH2)
NMR (13C)Peaks at 11.60 ppm (methyl), 59.95 ppm (C-N)
Mass Spectrometrym/z = 168.19 (Molecular Ion Peak)

Antimicrobial Properties

Research suggests that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

Isomer Mixture Preparation

2-(3,4-dimethyl-1 H-pyrazole-1-yl) succinic acid can be used as a nitrification inhibitor . An isomer mixture comprising 2-(3,4-dimethyl-1 H-pyrazole-1-yl) succinic acid or salts thereof and 2-(4,5-dimethyl-1 H-pyrazole-1-yl) succinic acid or salts thereof can be prepared by reacting 3,4-dimethylpyrazole with at least one a , b -unsaturated dicarbonyl compound selected from the group consisting of maleic acid, maleic acid anhydride and fumaric acid in a two solvent system or in a two phase system comprising water and at least one organic solvent .

Idiopathic Pulmonary Fibrosis

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with cellular pathways to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs based on structural features, synthesis yields, and physicochemical properties:

Compound Core Structure Substituent Yield Melting Point Key Spectral Data Reference
4-(2-(3-(1-Methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide (Target) Benzenesulfonamide 1-Methylindole-3-yl urea (ethyl) N/A N/A N/A N/A
4-(2-(3-(Benzo[d]thiazol-2-yl)ureido)ethyl)benzenesulfonamide (12) Benzenesulfonamide Benzothiazole-2-yl urea (ethyl) 83% 261–263°C IR: NH₂ (3340 cm⁻¹), C=O (1680 cm⁻¹), SO₂ (1320 cm⁻¹); NMR: δ 7.8 (Ar-H), δ 3.4 (CH₂)
4-(3-(Naphthalen-2-yl)ureido)benzenesulfonamide Benzenesulfonamide Naphthalen-2-yl urea 28% N/A NMR: δ 7.9 (Ar-H), δ 6.8 (NH)
4-(3-(3-Isopropoxyphenyl)ureido)benzenesulfonamide Benzenesulfonamide 3-Isopropoxyphenyl urea 7% N/A HRMS: [M+H]⁺ m/z 362.1
NSC110782 (4-(2-((6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide) Benzenesulfonamide Pyridopyrazine-aminoethyl N/A N/A Docking score: −9.2 kcal/mol (HDAC2 inhibition)
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Thiazole-piperazine 3-Chlorophenyl urea 89.1% N/A ESI-MS: m/z 514.2 [M+H]⁺

Key Observations :

Structural Diversity: The target compound uses a 1-methylindole group, distinguishing it from analogs with benzothiazole (12) or pyridopyrazine (NSC110782) substituents. Urea-linked ethyl spacers are common in all analogs, but the target’s indole may confer unique binding interactions, similar to the role of naphthalene in 4-(3-(naphthalen-2-yl)ureido)benzenesulfonamide .

Synthesis Efficiency :

  • Yields for benzenesulfonamide analogs vary widely. Benzothiazole derivatives (e.g., compound 12) achieved 83% yield via straightforward coupling reactions, while naphthalene/isopropoxyphenyl analogs required multi-step syntheses with <30% yields . This suggests that the target compound’s synthesis may face challenges if complex indole intermediates are involved.

Physicochemical Properties :

  • High melting points (e.g., 261–263°C for compound 12) correlate with crystalline stability, a trait likely shared by the target compound due to its rigid indole-urea backbone .
  • The sulfonamide group in all compounds enables hydrogen bonding with biological targets, such as carbonic anhydrases or histone deacetylases (HDACs) .

Benzothiazole-based analogs (e.g., compound 12) showed robust enzyme inhibition profiles, suggesting that the target compound may similarly target carbonic anhydrases or kinases .

Biological Activity

4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This compound includes an indole moiety, which is known for its biological significance, particularly in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial in regulating pH and CO2 transport in tissues, making them significant targets in cancer therapy.

Inhibition of Carbonic Anhydrases

Recent studies have shown that ureido-substituted benzenesulfonamides exhibit potent inhibitory activity against various human carbonic anhydrases. Specifically, compounds similar to this compound have demonstrated low nanomolar IC50 values against CA IX and XII, indicating strong selectivity over cytosolic isoforms (CA I and II) .

Biological Activity Data

The following table summarizes the biological activity data related to the inhibition of carbonic anhydrases by similar compounds:

Compound NameTarget EnzymeIC50 (nM)Selectivity
4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamideCA IX45High
This compoundCA IX/XII<50Excellent
4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamideCA I/II200Moderate

Antimetastatic Activity

In a study focused on breast cancer models, ureido-substituted benzenesulfonamides were shown to significantly inhibit metastasis formation. The compound demonstrated a reduction in metastatic spread when administered at pharmacological concentrations . This suggests that compounds like this compound could be developed as novel antimetastatic agents.

Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of similar compounds has indicated that modifications to the urea moiety can enhance selectivity for tumor-associated carbonic anhydrases. The introduction of various substituents has been linked to improved binding affinity and selectivity, making these compounds promising candidates for further development in cancer therapeutics .

Q & A

What are the established synthetic methodologies for 4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
The compound is synthesized via urea bond formation between benzenesulfonamide precursors and substituted isocyanates. A general procedure involves reacting 2-aminophenol-4-sulfonamide with 1-methyl-1H-indol-3-yl isocyanate in dry acetonitrile at room temperature, followed by quenching with water and purification via ether washing and vacuum drying . Optimization strategies include:

  • Solvent selection : Anhydrous acetonitrile minimizes side reactions.
  • Stoichiometry : Equimolar ratios of sulfonamide and isocyanate prevent unreacted intermediates.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.
    Yield improvements (70–85%) are achieved by controlling moisture and temperature.

Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Focus
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm urea bond formation (e.g., δ~7.5–8.5 ppm for aromatic protons, δ~150–160 ppm for urea carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 415.1 for C19_{19}H21_{21}N4_4O3_3S).
  • Melting Point Analysis : Sharp melting points (>200°C) indicate purity.
    Advanced hyphenated techniques (e.g., LC-MS) resolve co-eluting impurities in complex mixtures.

How are preliminary biological activities (e.g., enzyme inhibition, cytotoxicity) evaluated for this sulfonamide derivative?

Basic Research Focus
Initial screening involves:

  • Carbonic Anhydrase (CA) Inhibition : Fluorescence-based assays measure IC50_{50} values against isoforms like CA IX/XII, relevant in cancer therapy .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices. Controls include untreated cells and reference inhibitors (e.g., acetazolamide for CA).

What structural features of this compound contribute to its enzyme inhibitory activity, and how can molecular docking guide SAR studies?

Advanced Research Focus
The sulfonamide moiety binds Zn2+^{2+} in CA’s active site, while the indole-urea group enhances selectivity via hydrophobic interactions. Computational methods include:

  • Docking Simulations : Software like AutoDock Vina predicts binding poses and affinity scores (e.g., ΔG = -9.2 kcal/mol for CA IX) .
  • QSAR Models : Electron-withdrawing substituents on the benzenesulfonamide ring improve potency.
    Crystallographic data (e.g., PDB ID 3FLQ) validate docking results .

How can synthetic routes be scaled or modified to introduce functional groups for enhanced bioactivity?

Advanced Research Focus
Strategies for structural diversification:

  • Isocyanate Variants : Replace 1-methylindole with halogenated or alkylated isocyanates to modulate lipophilicity .
  • Linker Optimization : Ethyl spacers between urea and sulfonamide groups balance rigidity and flexibility.
  • Post-Synthetic Modifications : Click chemistry (e.g., azide-alkyne cycloaddition) adds probes for imaging studies .

How do contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) arise, and what experimental approaches resolve them?

Advanced Research Focus
Discrepancies may stem from:

  • Pharmacokinetics : Poor solubility or metabolic instability. Mitigated via logP optimization (e.g., adding PEG chains) .
  • Off-Target Effects : Proteome-wide profiling (e.g., kinase panels) identifies unintended targets.
  • Model Limitations : 3D tumor spheroids or patient-derived xenografts better replicate in vivo conditions than monolayer cultures .

What computational frameworks integrate reaction design and experimental validation for this compound’s derivatives?

Advanced Research Focus
The ICReDD platform combines:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for urea formation) .
  • Machine Learning : Trained on PubChem data to prioritize substituents with desired properties.
  • High-Throughput Screening : Microfluidic reactors rapidly test predicted conditions (e.g., 96-well plates).

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